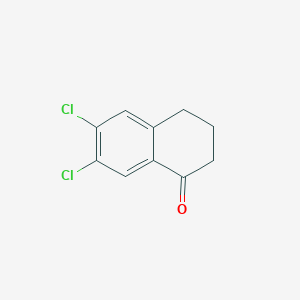

6,7-Dichloro-1-tetralone

CAS No.: 25095-57-2

Cat. No.: VC3708392

Molecular Formula: C10H8Cl2O

Molecular Weight: 215.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25095-57-2 |

|---|---|

| Molecular Formula | C10H8Cl2O |

| Molecular Weight | 215.07 g/mol |

| IUPAC Name | 6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 |

| Standard InChI Key | HFNZADNOCYMZPW-UHFFFAOYSA-N |

| SMILES | C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl |

| Canonical SMILES | C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl |

Introduction

Chemical Properties and Structure

Physical and Chemical Characteristics

6,7-Dichloro-1-tetralone is characterized by its unique structural features that define its chemical properties and reactivity. The compound has a molecular weight of 215.07 g/mol and contains a carbonyl group that serves as an important functional site for various chemical reactions.

The presence of the two chlorine atoms at positions 6 and 7 on the aromatic ring significantly influences the compound's electronic properties, affecting its reactivity and stability. These chlorine substituents alter the electron distribution within the molecule, making it more susceptible to certain types of reactions while hindering others.

Structural Identifiers

The compound has several standardized identifiers used in chemical databases and literature, as presented in Table 1.

Table 1: Structural Identifiers of 6,7-Dichloro-1-tetralone

| Identifier Type | Value |

|---|---|

| CAS Number | 25095-57-2 |

| IUPAC Name | 6,7-dichloro-3,4-dihydro-2H-naphthalen-1-one |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.07 g/mol |

| InChI | InChI=1S/C10H8Cl2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2 |

| InChI Key | HFNZADNOCYMZPW-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=CC(=C(C=C2C(=O)C1)Cl)Cl |

Chemical Reactions

Reactivity Profile

6,7-Dichloro-1-tetralone participates in various chemical reactions typical of ketones and aromatic compounds. Its reactivity is influenced by both the carbonyl group and the chlorine substituents on the aromatic ring.

Some of the key reactions include:

-

Oxidation reactions: The compound can be oxidized to form corresponding quinones.

-

Reduction reactions: Reduction can convert the carbonyl group to form the corresponding alcohol.

-

Substitution reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

-

Condensation reactions: The carbonyl group can participate in various condensation reactions, such as aldol condensation and Claisen condensation.

The presence of the chlorine atoms affects the electronic properties of the aromatic ring, potentially making it less reactive toward electrophilic aromatic substitution reactions while enhancing its reactivity toward nucleophilic aromatic substitution under suitable conditions.

Biochemical Properties

Interaction with Biological Systems

Research suggests that 6,7-Dichloro-1-tetralone may interact with certain biological targets, including β-adrenergic receptors. These interactions could potentially influence various cellular signaling pathways and physiological processes.

The compound's structural features, particularly the carbonyl group and the chlorine substituents, play crucial roles in its interactions with biomolecules. The carbonyl group can act as a hydrogen bond acceptor, while the chlorine atoms can participate in halogen bonding with proteins and other biological macromolecules.

Metabolic Fate

The compound's affinity for epoxides suggests potential involvement in epoxide metabolism, which could influence its distribution, activity, and elimination in biological systems.

Research Applications

Role in Organic Synthesis

6,7-Dichloro-1-tetralone serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential biological activities. Its functional groups provide versatile handles for further chemical modifications.

Some of the synthetic applications include:

-

Preparation of heterocyclic compounds

-

Synthesis of pharmaceutically relevant scaffolds

-

Development of new chemical entities with specific properties

Applications in Scientific Research

The compound has found applications in various fields of scientific research:

-

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

-

Biology: Studied for its potential biological activities and interactions with biomolecules.

-

Medicine: Explored for possible pharmaceutical applications, particularly in areas related to receptor modulation.

-

Industry: Utilized in the production of fine chemicals and as a precursor for more complex molecules.

| Quantity | Price (EUR) |

|---|---|

| 50 mg | 119.00 |

| 100 mg | 174.00 |

| 500 mg | 572.00 |

This pricing information reflects the specialized nature of this chemical and its targeted use primarily in research applications rather than bulk industrial processes .

Comparison with Similar Compounds

Structure-Activity Relationships

Understanding the relationship between 6,7-Dichloro-1-tetralone and structurally similar compounds provides valuable insights into how specific structural features influence chemical and biological properties.

Table 3 compares 6,7-Dichloro-1-tetralone with related compounds.

Table 3: Comparison of 6,7-Dichloro-1-tetralone with Related Compounds

| Compound | Key Structural Differences | Relative Reactivity | Notable Properties |

|---|---|---|---|

| 1-Tetralone | Lacks chlorine substituents | Higher reactivity toward electrophilic aromatic substitution | Widely used in organic synthesis |

| 6,7-Dichloro-2-tetralone | Carbonyl position differs (C2 vs. C1) | Similar reactivity with differences in regioselectivity | Reported to have antitumor and antifungal properties |

| 7-Methoxy-1-tetralone | Contains methoxy group instead of chlorine | Different electronic properties | Different biological activity profile |

The presence and position of substituents significantly influence the compounds' chemical reactivity, physical properties, and biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume